molecular formula C20H20N2O4 B14944285 1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14944285
M. Wt: 352.4 g/mol
InChI Key: BEORVLONOFGRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-5-[2-(4-PROPIONYLPHENOXY)ACETYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-[2-(4-PROPIONYLPHENOXY)ACETYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,3-dimethyl-2-aminobenzimidazole with 4-propionylphenoxyacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are examples of techniques that can be employed to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-[2-(4-PROPIONYLPHENOXY)ACETYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives.

Scientific Research Applications

1,3-DIMETHYL-5-[2-(4-PROPIONYLPHENOXY)ACETYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[2-(4-PROPIONYLPHENOXY)ACETYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzimidazole: A simpler benzimidazole derivative with similar core structure.

    4-Propionylphenoxyacetic acid: A related compound with the same side chain but different core structure.

Uniqueness

1,3-DIMETHYL-5-[2-(4-PROPIONYLPHENOXY)ACETYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

1,3-dimethyl-5-[2-(4-propanoylphenoxy)acetyl]benzimidazol-2-one

InChI

InChI=1S/C20H20N2O4/c1-4-18(23)13-5-8-15(9-6-13)26-12-19(24)14-7-10-16-17(11-14)22(3)20(25)21(16)2/h5-11H,4,12H2,1-3H3

InChI Key

BEORVLONOFGRNW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC3=C(C=C2)N(C(=O)N3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.